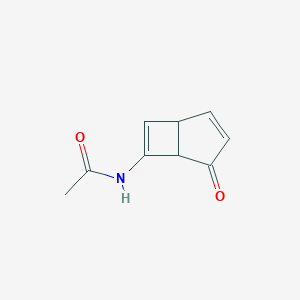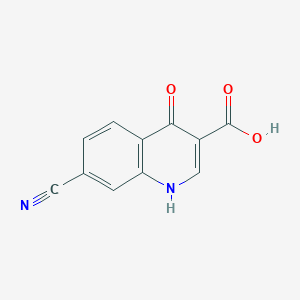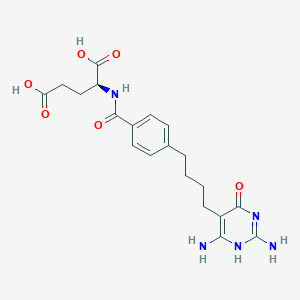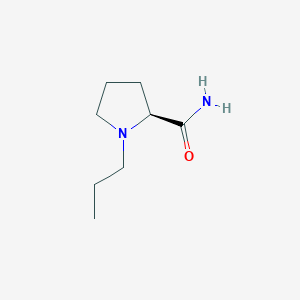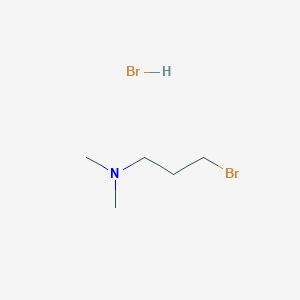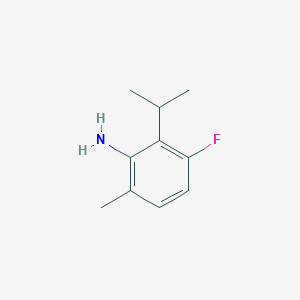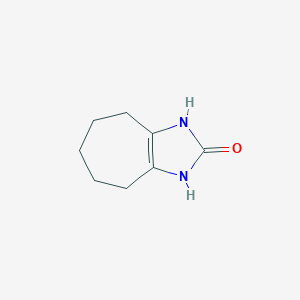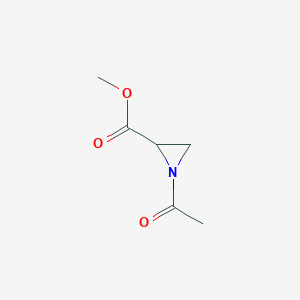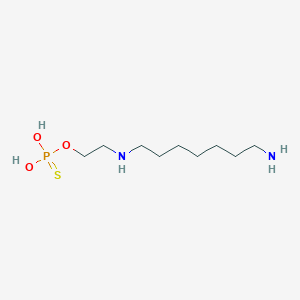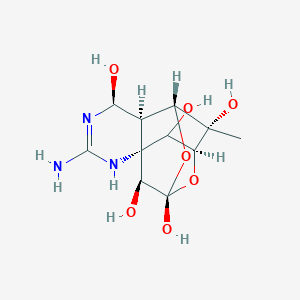![molecular formula C8H16O3 B038067 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol CAS No. 113778-66-8](/img/structure/B38067.png)
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol
概要
説明
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol, also known as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanol group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol typically involves the reaction of isopropylidene glycerol with ethylene oxide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over reaction parameters is maintained to ensure high efficiency and consistency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the formation of by-products .
化学反応の分析
Types of Reactions
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, ethers
科学的研究の応用
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of new functional groups and molecular structures .
類似化合物との比較
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethan-1-ol: Similar structure but lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Contains a methyl group instead of an isopropyl group, leading to variations in its physical and chemical behavior.
Uniqueness
2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol is unique due to its specific combination of a dioxolane ring and an isopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific structural features are required .
特性
IUPAC Name |
2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYRZGYGAZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)
